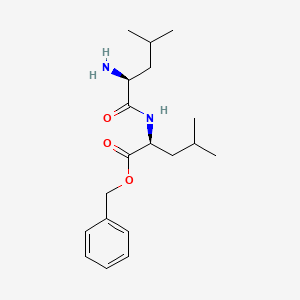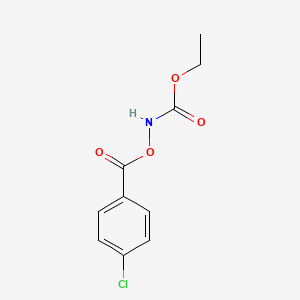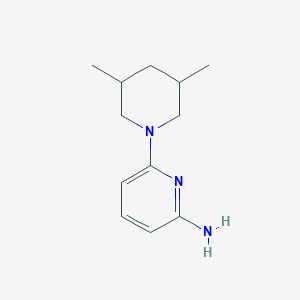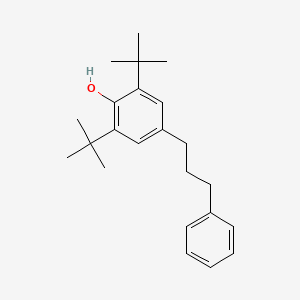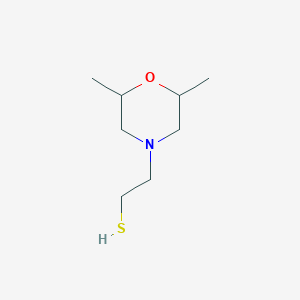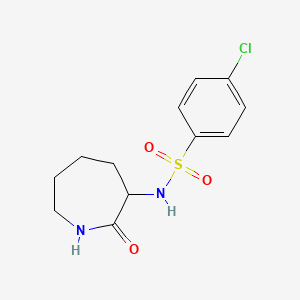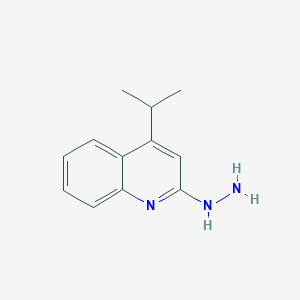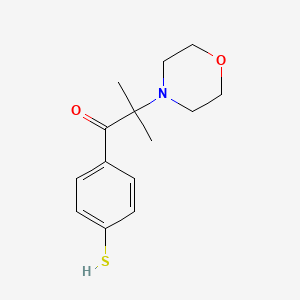
1-Propanone, 1-(4-mercaptophenyl)-2-methyl-2-(4-morpholinyl)-
描述
1-Propanone, 1-(4-mercaptophenyl)-2-methyl-2-(4-morpholinyl)- is a complex organic compound that features a ketone group, a mercaptophenyl group, a methyl group, and a morpholinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-(4-mercaptophenyl)-2-methyl-2-(4-morpholinyl)- typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Ketone Backbone: Starting with a suitable ketone precursor, such as acetone, and introducing the methyl group through an alkylation reaction.
Introduction of the Mercaptophenyl Group: This step might involve a nucleophilic substitution reaction where a thiol group is introduced to a phenyl ring, followed by attachment to the ketone backbone.
Addition of the Morpholinyl Group: The morpholinyl group can be introduced through a nucleophilic substitution reaction, where morpholine reacts with an appropriate leaving group on the ketone backbone.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
1-Propanone, 1-(4-mercaptophenyl)-2-methyl-2-(4-morpholinyl)- can undergo various types of chemical reactions, including:
Oxidation: The mercaptophenyl group can be oxidized to form disulfides.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The morpholinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to the presence of the mercaptophenyl group.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Propanone, 1-(4-mercaptophenyl)-2-methyl-2-(4-morpholinyl)- involves its interaction with molecular targets through its functional groups. The mercaptophenyl group can form disulfide bonds with cysteine residues in proteins, potentially affecting their function. The morpholinyl group can interact with various receptors or enzymes, modulating their activity.
相似化合物的比较
Similar Compounds
1-Propanone, 1-(4-hydroxyphenyl)-2-methyl-2-(4-morpholinyl)-: Similar structure but with a hydroxy group instead of a mercapto group.
1-Propanone, 1-(4-aminophenyl)-2-methyl-2-(4-morpholinyl)-: Contains an amino group instead of a mercapto group.
Uniqueness
1-Propanone, 1-(4-mercaptophenyl)-2-methyl-2-(4-morpholinyl)- is unique due to the presence of the mercaptophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
属性
CAS 编号 |
88324-59-8 |
|---|---|
分子式 |
C14H19NO2S |
分子量 |
265.37 g/mol |
IUPAC 名称 |
2-methyl-2-morpholin-4-yl-1-(4-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C14H19NO2S/c1-14(2,15-7-9-17-10-8-15)13(16)11-3-5-12(18)6-4-11/h3-6,18H,7-10H2,1-2H3 |
InChI 键 |
HZKOLJKEGWJTOV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(=O)C1=CC=C(C=C1)S)N2CCOCC2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
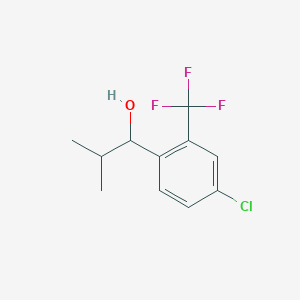
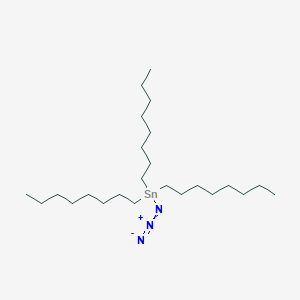
![Methyl 2-[(3-chlorophenyl)amino]propanoate](/img/structure/B8558370.png)
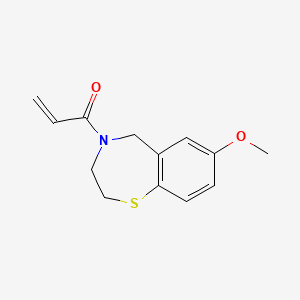
![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-ol](/img/structure/B8558395.png)
![2-[(2,6-Difluorobenzoyl)amino]-3-[4-[4-(ethoxymethyl)-2,6-dimethoxyphenyl]phenyl]propanoic acid](/img/structure/B8558410.png)

